(D-Phe7)-Somatostatin-14

CAS No.:

Cat. No.: VC16251863

Molecular Formula: C76H106N18O19S2

Molecular Weight: 1639.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C76H106N18O19S2 |

|---|---|

| Molecular Weight | 1639.9 g/mol |

| IUPAC Name | 2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-(2-aminopropanoylamino)acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |

| Standard InChI | InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) |

| Standard InChI Key | XWJDVNOOYSANGI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O |

Introduction

Structural Modifications and Conformational Dynamics

Amino Acid Sequence and Key Modifications

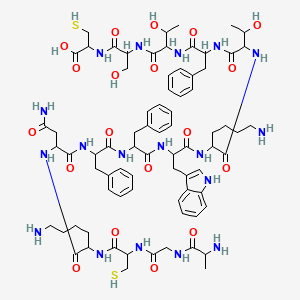

The primary structure of (D-Phe⁷)-Somatostatin-14 is:

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (disulfide bridge: Cys³–Cys¹⁴) . The substitution of L-Phe⁷ with D-Phe introduces a non-natural stereocenter, altering the peptide’s conformational flexibility. This modification is strategically positioned within the β-turn region (residues 7–10), which is critical for SSTR binding .

Table 1: Physicochemical Properties of (D-Phe⁷)-Somatostatin-14

| Property | Value |

|---|---|

| Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ |

| Molecular Weight | 1637.88–1637.91 Da |

| Solubility | 10 mM in DMSO |

| Disulfide Bond | Cys³–Cys¹⁴ |

| CAS Number | 64813-74-7 |

Data sourced from supplier specifications .

Impact of D-Amino Acid Substitution

The D-Phe⁷ substitution confers resistance to proteolytic degradation by altering substrate recognition by enzymes such as aminopeptidases and chymotrypsin . Molecular dynamics simulations suggest that the D-configuration stabilizes the β-turn by reducing steric clashes with adjacent residues (e.g., Trp⁸ and Lys⁹), thereby preserving the bioactive conformation required for receptor engagement .

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

(D-Phe⁷)-Somatostatin-14 is typically synthesized via SPPS using Fmoc- or Boc-protected amino acids. Key steps include:

-

Chain Assembly: Sequential coupling of residues on a resin support.

-

Disulfide Formation: Oxidative folding under controlled pH to form the Cys³–Cys¹⁴ bridge .

Receptor Binding and Pharmacological Mechanisms

Interaction with Somatostatin Receptors

(D-Phe⁷)-Somatostatin-14 binds all five SSTR subtypes with nanomolar affinity, though structural studies highlight its preferential interaction with SSTR2 . Cryo-EM analyses of SSTR2–Gi complexes reveal that the β-turn residues (Phe⁷, Trp⁸, Lys⁹, Thr¹⁰) engage transmembrane helices 3, 4, and 5 of the receptor, with D-Phe⁷ forming hydrophobic contacts with Val²⁰² and Leu²⁷² .

Functional Consequences of Receptor Activation

-

Hormone Inhibition: Suppresses growth hormone secretion in pituitary cells (IC₅₀: 0.8 nM) .

-

Antiproliferative Effects: Induces cell cycle arrest in neuroendocrine tumor models via SSTR2-mediated ERK1/2 inactivation .

Comparative Analysis with Clinically Approved Analogs

Table 2: Comparison of (D-Phe⁷)-Somatostatin-14 with Therapeutic Analogs

| Compound | Key Modifications | Receptor Selectivity | Half-Life |

|---|---|---|---|

| Somatostatin-14 | None | Pan-SSTR | <3 min |

| Octreotide | D-Trp⁸, Thr¹⁰→Val | SSTR2 > SSTR5 | 2 hours |

| Lanreotide | D-Trp⁸, Tyr³→Phe | SSTR2 > SSTR5 | 1 hour |

| (D-Phe⁷)-Somatostatin-14 | D-Phe⁷ | Pan-SSTR | 30 min |

Data synthesized from structural and pharmacological studies .

Unlike octreotide and lanreotide, which sacrifice pan-receptor activity for metabolic stability, (D-Phe⁷)-Somatostatin-14 maintains broad SSTR activation while doubling the plasma half-life relative to SST-14 .

Applications in Research and Therapeutics

Mechanistic Studies of SSTR Signaling

The compound serves as a tool to dissect SSTR subtype-specific signaling pathways. For example, its pan-SSTR activity enables researchers to study crosstalk between SSTR2 and SSTR5 in pancreatic β-cells .

Preclinical Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume